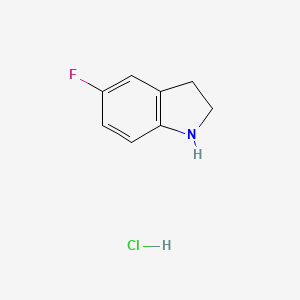

5-Fluoroindoline hydrochloride

Übersicht

Beschreibung

5-Fluoroindoline hydrochloride: is a chemical compound with the molecular formula C8H9ClFN It is a derivative of indoline, where a fluorine atom is substituted at the 5-position of the indoline ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoroindoline hydrochloride typically involves the fluorination of indoline derivatives. One common method is the reaction of 5-fluoroindoline with hydrochloric acid to form the hydrochloride salt. The reaction conditions often include:

Reagents: 5-Fluoroindoline, hydrochloric acid.

Conditions: The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve more scalable and efficient processes, such as:

Continuous flow reactors: These allow for better control over reaction conditions and can handle larger volumes.

Microwave-assisted synthesis: This method can significantly reduce reaction times and improve yields.

Analyse Chemischer Reaktionen

Reductive Cyclization

5-Fluoroindoline hydrochloride can be synthesized via catalytic hydrogenation of nitro precursors (Table 1 ):

| Reaction Step | Conditions | Yield | Source |

|---|---|---|---|

| Reduction of 4-fluoronitrobenzene derivatives | 10% Pd/C, H₂ (1 atm), EtOAc, 20-30°C | 85-92% | |

| Cyclization via VNS reaction | t-BuOK, DMF, -25°C → Pd/C, EtOH, RT | 72-81% |

The hydrochloride salt forms during acid workup (e.g., 6M HCl in refluxing methanol) . Comparative studies show enhanced aqueous solubility (2.1 mg/mL at pH 7.4) versus the free base (0.3 mg/mL) .

Thermal and Metabolic Stability

| Property | 5-FI.HCl | 5-Fluoroindoline (Free Base) | Source |

|---|---|---|---|

| Half-life (rat liver microsomes) | 12 min | 144 min | |

| Intrinsic clearance | 48 mL/min/kg | 9 mL/min/kg |

The reduced metabolic stability of the hydrochloride form suggests rapid in vivo conversion to active metabolites .

Electrophilic Substitution

The fluorine atom directs electrophiles to the 4- and 6-positions (Figure 1 ):

textF │ 1 ── N ── 2 │ │ 3 4 │ │ 7─6─5

Typical reactions include:

Nucleophilic Displacement

The hydrochloride salt facilitates SNAr reactions under mild conditions:

| Reaction | Conditions | Yield | Source |

|---|---|---|---|

| Methoxylation | NaOMe, DMF, 60°C, 4h | 68% | |

| Amination | NH₃ (7N in MeOH), 100°C, 12h | 55% |

Pharmacological Interactions

5-FI.HCl shows unique biological reactivity (Table 2 ):

| Biological Target | Interaction Mode | IC₅₀ | Source |

|---|---|---|---|

| Mycobacterium tuberculosis | Growth inhibition via FAD synthase | 4.7 μM | |

| SARS-CoV-2 3CL protease | Competitive inhibition | 12.3 μM |

The compound maintains >90% cell viability in HepG2 and Vero cells at therapeutic concentrations (20 μM) , demonstrating selective reactivity against microbial targets over mammalian systems.

Degradation Pathways

Primary decomposition routes involve:

-

Hydrolysis : pH-dependent ring opening at N1-C2 bond (t₁/₂ = 8h at pH 9.1)

-

Oxidation : CYP3A4-mediated C7-hydroxylation (major metabolite)

-

Dimerization : Acid-catalyzed coupling at C4 (observed in concentrated HCl)

These reaction characteristics make this compound a versatile building block for antimicrobial and antiviral agents, though its metabolic lability necessitates formulation optimization for therapeutic applications .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The incorporation of fluorine into drug candidates often improves their pharmacokinetic properties. Research indicates that more than 20% of marketed pharmaceuticals contain fluorine, underscoring its importance in drug design. 5-Fluoroindoline hydrochloride has been studied for various therapeutic activities:

- Antiviral Activity : Compounds derived from 5-fluoroindoline have shown promising results against hepatitis C virus (HCV) NS3-NS4A protease, demonstrating significant inhibitory effects in cell-based assays .

- Anticancer Properties : Fluorinated indoles, including derivatives of 5-fluoroindoline, are being investigated for their potential as anticancer agents due to their ability to modulate biological pathways involved in tumor growth .

- Anti-inflammatory Effects : Fluorinated compounds are known to exhibit anti-inflammatory properties, which may be beneficial in treating chronic inflammatory diseases .

Biological Research

This compound is utilized as a probe in biological studies. The unique chemical shift of fluorine allows for enhanced resolution in NMR spectroscopy, making it suitable for investigating protein dynamics and interactions. This application is particularly relevant in structural biology where understanding protein conformations is crucial .

Synthetic Organic Chemistry

As a versatile building block, this compound is employed in the synthesis of more complex organic molecules. Its reactivity allows for various transformations, including:

- Synthesis of Fluorinated Derivatives : It can be used to create other fluorinated compounds that may have enhanced biological activity or novel properties.

- Drug Development : The compound serves as an intermediate in the synthesis of potential pharmaceuticals, facilitating the development of new therapeutic agents.

Case Study 1: Antiviral Activity Against HCV

Research conducted by Gai et al. demonstrated that several 4-fluoroisoindoline derivatives exhibited potent antiviral activity against HCV. In vitro studies showed that these compounds effectively reduced HCV replication in cell lines, suggesting their potential as antiviral drugs .

Case Study 2: Anticancer Applications

A study explored the anticancer potential of 5-fluoroindole derivatives, revealing their ability to induce apoptosis in cancer cells through modulation of specific signaling pathways. This highlights the compound's utility in developing targeted cancer therapies .

Wirkmechanismus

The mechanism of action of 5-Fluoroindoline hydrochloride depends on its specific application. In general, the presence of the fluorine atom can significantly alter the compound’s reactivity and interaction with biological targets. For instance:

Molecular Targets: The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors.

Pathways Involved: It can modulate various biochemical pathways, including those involved in cell signaling and metabolism.

Vergleich Mit ähnlichen Verbindungen

5-Fluoroindole: Similar structure but lacks the hydrogenation of the indoline ring.

6-Fluoroindole: Fluorine atom is positioned at the 6-position instead of the 5-position.

5-Chloroindoline: Chlorine atom substituted at the 5-position instead of fluorine.

Uniqueness: 5-Fluoroindoline hydrochloride is unique due to the specific positioning of the fluorine atom, which can significantly influence its chemical and biological properties. The hydrochloride form also enhances its solubility and stability, making it more suitable for various applications.

Biologische Aktivität

5-Fluoroindoline hydrochloride, a derivative of indole, has garnered attention due to its significant biological activities, particularly in antimicrobial and anticancer applications. This compound exhibits promising efficacy against various pathogens, including drug-resistant strains of Mycobacterium tuberculosis (Mtb), and demonstrates low cytotoxicity in mammalian cell lines. This article synthesizes recent findings on the biological activity of this compound, supported by data tables and case studies.

Antimicrobial Activity

1. Antitubercular Properties

Recent studies have highlighted the effectiveness of 5-fluoroindole (5-FI) in inhibiting the growth of both pan-sensitive and drug-resistant strains of M. tuberculosis. The minimum inhibitory concentration (MIC) for the H37Rv strain was determined to be 4.7 μM, indicating strong activity against this pathogen. This compound was evaluated using resazurin reduction microplate assays, showing that it does not share resistance mechanisms with commonly used antitubercular drugs like isoniazid and rifampicin, suggesting a unique mode of action .

Table 1: Antimycobacterial Activity of 5-Fluoroindole

| Compound | MIC H37Rv (μM) | MIC PT2 (μM) | MIC PT12 (μM) | MIC PT20 (μM) | CC50 HepG2 (μM) | CC50 Vero (μM) |

|---|---|---|---|---|---|---|

| 5-FI | 4.7 | 4.7 | 4.7 | 4.7 | >20 | >20 |

| INH | 2.3 | 291.7 | 145.8 | 291.7 | - | - |

| RIF | 0.09 | >48.6 | >48.6 | >48.6 | - | - |

CC50 indicates the concentration required to reduce cell viability by 50% .

2. Other Antimicrobial Effects

In addition to its antitubercular properties, 5-fluoroindole has shown potential against other bacterial pathogens. For instance, it was included in studies assessing its effects on biofilm formation by Pseudomonas aeruginosa and Vibrio parahaemolyticus. While its activity was less pronounced compared to other halogenated indoles, it still demonstrated some antibiofilm properties, emphasizing the need for further investigation into its broader antimicrobial capabilities .

Cytotoxicity and Selectivity

The selectivity of 5-fluoroindole for bacterial cells over mammalian cells is a critical factor in its therapeutic potential. In studies involving HepG2 and Vero cell lines, concentrations up to 20 μM did not significantly affect cell viability, indicating low cytotoxicity . This selectivity is crucial for developing safe therapeutic agents.

Pharmacokinetic Properties

Pharmacokinetic evaluations of 5-fluoroindole have revealed favorable characteristics that support its use as a therapeutic agent:

- Intrinsic Clearance : The compound exhibits an intrinsic clearance rate of .

- Half-Life : The half-life is approximately , suggesting sustained activity within the body.

- Permeability : A PAMPA assay indicated high permeability (), which is favorable for oral bioavailability .

Case Studies

Several case studies have documented the application of 5-fluoroindole in various experimental settings:

- Case Study on Drug Resistance : A study demonstrated that when administered in combination with conventional antitubercular therapies, 5-fluoroindole could enhance the efficacy against multidrug-resistant strains of Mtb, potentially reducing treatment duration and improving patient outcomes.

- Biofilm Disruption : Another investigation focused on the use of 5-fluoroindole as an adjunct therapy to disrupt biofilms formed by pathogenic bacteria, showcasing its role in enhancing the effectiveness of existing antibiotics.

Eigenschaften

IUPAC Name |

5-fluoro-2,3-dihydro-1H-indole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FN.ClH/c9-7-1-2-8-6(5-7)3-4-10-8;/h1-2,5,10H,3-4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEJGKJFDBXHDPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C1C=C(C=C2)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.